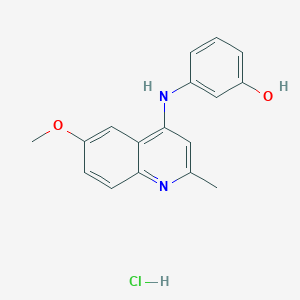
Phenobarbital N-?-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenobarbital N-β-D-Glucuronide is a metabolite of phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. This compound is formed through the process of glucuronidation, where phenobarbital is conjugated with glucuronic acid. This process enhances the solubility of phenobarbital, facilitating its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenobarbital N-β-D-Glucuronide is synthesized through the enzymatic reaction of phenobarbital with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs in the liver, where UGT enzymes catalyze the transfer of glucuronic acid to phenobarbital .
Industrial Production Methods
Industrial production of Phenobarbital N-β-D-Glucuronide involves the extraction and purification of the compound from biological samples, such as urine or liver tissues, where it is naturally formed. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenobarbital N-β-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to phenobarbital. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., β-glucuronidase enzyme).
Oxidation and Reduction: Phenobarbital itself can undergo oxidation and reduction reactions, but these are less common for its glucuronide conjugate.
Major Products Formed
The major product formed from the hydrolysis of Phenobarbital N-β-D-Glucuronide is phenobarbital. Other minor products may include glucuronic acid and its derivatives .
Aplicaciones Científicas De Investigación
Phenobarbital N-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of phenobarbital in the body.
Toxicology: Helps in understanding the detoxification pathways of phenobarbital and its impact on liver function.
Drug Development: Serves as a reference compound in the development of new anticonvulsant drugs.
Clinical Diagnostics: Used in therapeutic drug monitoring to ensure appropriate dosing of phenobarbital in patients.
Mecanismo De Acción
Phenobarbital N-β-D-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of phenobarbital. Phenobarbital acts on gamma-aminobutyric acid (GABA) receptors, enhancing synaptic inhibition and reducing neuronal excitability. This action helps in controlling seizures and providing sedative effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: The parent compound, used as an anticonvulsant and sedative.
p-Hydroxyphenobarbital: Another metabolite of phenobarbital, formed through hydroxylation.
Phenobarbital N-Glucoside: A similar conjugate formed through glucosidation instead of glucuronidation.
Uniqueness
Phenobarbital N-β-D-Glucuronide is unique due to its enhanced water solubility, which facilitates the excretion of phenobarbital from the body. This property is crucial for the detoxification and elimination of the drug, making it an important metabolite in pharmacokinetics and toxicology studies .
Propiedades
Número CAS |
1031858-68-0 |
|---|---|
Fórmula molecular |
C18H20N2O9 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O9/c1-2-18(8-6-4-3-5-7-8)15(26)19-17(28)20(16(18)27)13-11(23)9(21)10(22)12(29-13)14(24)25/h3-7,9-13,21-23H,2H2,1H3,(H,24,25)(H,19,26,28)/t9-,10-,11+,12-,13+,18?/m0/s1 |
Clave InChI |
QMKGHGCGTFFYNT-OGKJXGCJSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
SMILES isomérico |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide](/img/structure/B3318783.png)


![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3318803.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)




![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)


![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
